Propiomazine Hydrochloride

Preformulation Bioavailability Solubility

Propiomazine Hydrochloride is a phenothiazine-derived H1 receptor antagonist with exceptional aqueous solubility (>1 g/mL), ensuring rapid and consistent systemic exposure in preclinical models. Unlike alternative salt forms (e.g., maleate, 3.8 mg/mL) or structural analogs (e.g., promethazine), this hydrochloride salt uniquely reduces nocturnal awakenings in psychogeriatric populations and does not compromise respiratory function in COPD models. - High aqueous solubility (>1 g/mL) minimizes absorption variability in PK/PD studies. - Clinically demonstrated reduction in nocturnal awakenings where promethazine and diazepam failed. - Preserved respiratory parameters in pulmonary disease models (COPD), ensuring animal welfare. - Lower incidence of hyperprolactinemia versus typical antipsychotics, providing a cleaner pharmacological profile.

Molecular Formula C20H25ClN2OS
Molecular Weight 376.9 g/mol
CAS No. 1240-15-9
Cat. No. B1679643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropiomazine Hydrochloride
CAS1240-15-9
SynonymsPropiomazine hydrochloride;  Largon;  Propiomazine HCl; 
Molecular FormulaC20H25ClN2OS
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.Cl
InChIInChI=1S/C20H24N2OS.ClH/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20;/h6-12,14H,5,13H2,1-4H3;1H
InChIKeyUGVNGSMLNPWNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propiomazine Hydrochloride Overview


Propiomazine Hydrochloride is a phenothiazine derivative that acts primarily as an antagonist at the histamine H1 receptor, conferring sedative, antiemetic, and mild antipsychotic properties . Unlike the free base form, the hydrochloride salt exhibits exceptionally high aqueous solubility (>1 g/mL), a critical physicochemical property that underpins its rapid absorption and reliable systemic exposure in vivo [1]. Approved by the FDA in 1960, it is utilized in preclinical and clinical research for sedation, as an analgesic adjunct, and for the study of insomnia and anxiety [2].

H1 Histamine H1 receptor antagonist for sedation research and phenothiazine pharmacology studies
S Hydrochloride salt with reported high aqueous solubility supporting formulation and exposure research
W Supports sleep-fragmentation, sedation, and antiemetic research workflows in preclinical models

Propiomazine Hydrochloride Salt Specificity


Substituting Propiomazine Hydrochloride with alternative salt forms (e.g., maleate) or close structural analogs (e.g., Promethazine) introduces significant and quantifiable variability in experimental outcomes. The HCl salt form possesses a water solubility greater than 1 g/mL, whereas the maleate salt is limited to 3.8 mg/mL, resulting in markedly different dissolution rates and oral bioavailability [1]. Furthermore, despite sharing a phenothiazine scaffold with promethazine, propiomazine exhibits a distinct clinical efficacy profile; in head-to-head studies, it is the only agent to significantly reduce nocturnal awakenings in psychogeriatric populations, a benefit not replicated by promethazine at equivalent doses [2]. These differences in both physicochemical properties and clinical pharmacodynamics necessitate precise selection of the specified salt form to ensure experimental reproducibility and data validity.

Salt form
Propiomazine HCl: reported high aqueous solubility profile
Maleate salt: markedly lower solubility profile; dissolution-rate differences may alter exposure reproducibility
Analog
Propiomazine: reported sleep-maintenance endpoint response in geriatric populations
Promethazine: sleep-maintenance endpoints may not transfer; class-scaffold similarity does not ensure comparable pharmacodynamic profile
Salt-form and analog substitutions may shift dissolution, exposure, and endpoint profiles. Verify specification and comparator context before use.

Propiomazine Hydrochloride Comparative Evidence


Solubility Advantage vs. Maleate Salt

The hydrochloride salt of propiomazine demonstrates a dramatic solubility advantage over the maleate salt form, which is critical for dissolution rate-limited absorption and consistent in vivo exposure [1]. This physicochemical difference directly impacts formulation development and selection for preclinical studies.

Aqueous Solubility vs. Maleate
Head-to-head
>260-fold higher solubility: HCl >1 g/mL vs. maleate 3.8 mg/mL
Supports dissolution-rate-dependent exposure and salt-form selection for formulation studies
Aqueous solubility comparison; may influence preclinical PK variability
Preformulation Bioavailability Solubility Pharmacokinetics

Sleep Maintenance vs. Promethazine

In a double-blind, placebo-controlled, crossover study of 20 psychogeriatric inpatients, Propiomazine (25 mg) uniquely and significantly reduced the number of nocturnal awakenings compared to promethazine (25 mg) and diazepam (5 mg) [1]. This indicates a specific advantage for propiomazine in improving sleep consolidation within this challenging patient population.

Sleep Maintenance vs. Promethazine
Head-to-head
Reported very significant reduction in nocturnal awakenings; promethazine and diazepam showed no significant effect
Supports sleep-maintenance endpoint interpretation in geriatric research models
Double-blind crossover, n=20 psychogeriatric inpatients; p-value not provided
Geriatric Psychiatry Insomnia Sleep Fragmentation Clinical Trial

Respiratory Safety in COPD Patients

While hypnotics often pose a risk of respiratory depression in patients with compromised lung function, a single 25 mg oral dose of Propiomazine did not adversely affect respiratory variables (including oxygen saturation and apnea index) in stable, hypoxemic COPD patients [1]. This contrasts with the well-documented class-level risk for many sedative-hypnotics in this vulnerable population.

Respiratory Endpoints in COPD
Class-level
Reported no adverse effect on respiratory variables including oxygen saturation and apnea index
Supports respiratory endpoint monitoring context in pulmonary disease research models
Class-level inference; n=12 stable COPD patients, single 25 mg dose
Pulmonology Respiratory Safety COPD Hypnotics

Lower Hyperprolactinemia Incidence

Propiomazine exhibits a lower incidence of hyperprolactinemia compared to typical antipsychotics like risperidone. This is attributed to its relative lack of dopamine receptor blockade within the tubero-infundibular pathway [1]. A clinical study confirmed that psychomotor skills and serum prolactin levels remained unaffected after propiomazine administration [2].

Prolactin Elevation Incidence
Class-level
Reported lower incidence of hyperprolactinemia vs. typical antipsychotics; serum prolactin remained unaffected
Supports endocrine endpoint study context where prolactin confounds require review
Comparative pharmacology review and controlled clinical study in elderly patients
Endocrinology Safety Pharmacology Dopamine Receptor Antagonism

Multi-Vendor Sourcing Benefits

Propiomazine Hydrochloride is an off-patent generic ingredient with zero active US patents and multiple established supply routes [1]. As of 2026, there are 13 identified bulk active pharmaceutical ingredient (API) vendors, ensuring competitive pricing and supply chain redundancy compared to proprietary or single-source comparator compounds [2].

Multi-Vendor Sourcing
Data to verify
0 active US patents; 13 bulk API vendors identified; 1 NDA
Supports procurement planning and supply-chain redundancy assessment
DrugPatentWatch and FDA Orange Book data, accessed April 2026
Procurement Supply Chain Generic API Formulation

Propiomazine Hydrochloride Research Applications


Sleep Consolidation in Geriatric Models

The unique, quantitative evidence showing Propiomazine's ability to significantly reduce nocturnal awakenings in psychogeriatric patients, where promethazine and diazepam failed [1], makes it a superior research tool for studies focused on sleep maintenance and fragmentation in aging or Alzheimer's disease models.

Sedation in Respiratory-Compromised Models

Given the class-level risk of respiratory depression with hypnotics, the specific evidence that Propiomazine did not adversely affect respiratory variables in COPD patients [2] positions it as a preferred sedative for preclinical studies using pulmonary disease models (e.g., COPD, asthma) where avoiding respiratory compromise is essential for animal welfare and data integrity.

High-Solubility Formulation & PK Studies

The extreme aqueous solubility (>1 g/mL) of the hydrochloride salt, compared to the low solubility of alternative salts like maleate (3.8 mg/mL) [3], makes this the optimal form for achieving high and consistent plasma concentrations in preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies, minimizing absorption variability.

Sedation with Low Prolactin Interference

The evidence indicating a lower incidence of hyperprolactinemia compared to typical antipsychotics [4], and a confirmed lack of effect on serum prolactin in a clinical study [1], makes Propiomazine Hydrochloride a cleaner pharmacological tool for studies where prolactin levels are a primary or secondary endpoint.

Application
Selection Property
Validation Focus
Sleep fragmentation research models
Sleep-maintenance endpoint context
Nocturnal awakening endpoint review
Pulmonary disease research models
Respiratory endpoint monitoring
Oxygen saturation and apnea index context
PK/PD formulation studies
Salt-form solubility profile
Dissolution-rate and exposure context
Endocrine endpoint research models
Prolactin endpoint monitoring
Endocrine confound reduction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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